![molecular formula C20H18BrN3O3 B2776099 2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol CAS No. 877623-01-3](/img/structure/B2776099.png)
2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of 2-aminopyrimidine . 2-Aminopyrimidines are heterocyclic compounds that have been studied for their antitrypanosomal and antiplasmodial activities . They have been tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The prepared compounds differ from each other by the substitutions of their amino group and of their phenyl ring .科学的研究の応用
Aldose Reductase Inhibition and Antioxidant Activity
2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, closely related to the structure of interest, have been investigated for their aldose reductase (ALR2) inhibitory activity. These compounds, particularly those bearing a phenol or catechol moiety, displayed significant inhibitory potency in the micromolar/submicromolar range. The introduction of a hydroxy group enhanced inhibitory potency, indicating the critical role of phenol or catechol hydroxyls in enzyme pharmacophoric recognition. Additionally, these derivatives exhibited notable antioxidant properties, with catechol derivatives showing the best activity. This suggests potential applications in managing conditions related to oxidative stress and aldose reductase activity, such as complications from diabetes (La Motta et al., 2007).
Antifungal Properties
Another study focused on pyrazolo[1,5-a]pyrimidines derivatives, similar in structural motif to the compound of interest, revealed good antifungal abilities against certain phytopathogenic fungi. Specifically, derivatives of these compounds showed promising antifungal efficacy against Colletotrichum gloeosporioides, a pathogen responsible for a variety of plant diseases. This suggests the potential for the development of new antifungal agents based on the pyrimidine structural framework (Zhang et al., 2016).
DNA Cleavage and Anticancer Activity
Copper(II) complexes containing substituted phenolate-type ligands, related to the pyrimidin-4-yl and phenol groups, demonstrated DNA cleavage activities. These complexes could act through hydrolytic and oxidative pathways, suggesting their potential use in anticancer therapy by targeting DNA integrity in cancer cells. Such activities point towards the exploration of these compounds in designing drugs with specific mechanisms of action against cancer (Peralta et al., 2010).
Enzyme Inhibition for Therapeutic Applications
The inhibitory activity on thymidylate synthase (TS) and dihydrofolate reductase (DHFR) by classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates was explored. These compounds, especially those with modifications on the pyrimidine ring similar to the query compound, showed potent inhibitory activity. Such dual inhibition can be crucial for developing therapeutics against various diseases, including cancer, by targeting folate metabolism pathways (Gangjee et al., 2008).
将来の方向性
特性
IUPAC Name |
2-[2-amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3/c1-12(2)11-26-13-7-8-14(16(25)9-13)19-18(10-23-20(22)24-19)27-17-6-4-3-5-15(17)21/h3-10,25H,1,11H2,2H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAWELKDHXFXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=NC(=NC=C2OC3=CC=CC=C3Br)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
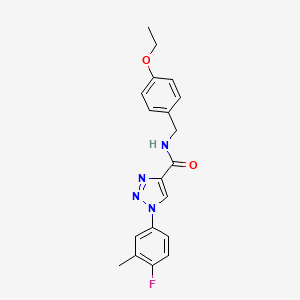
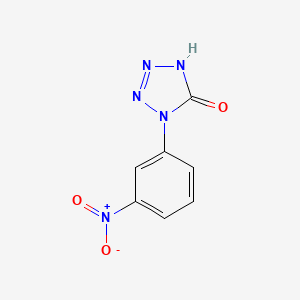
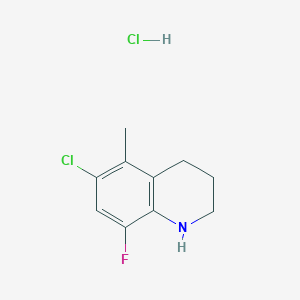
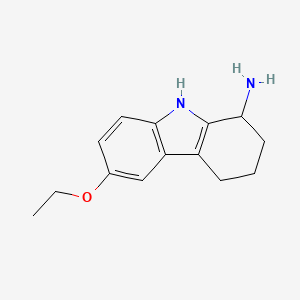
![3-(2-chloro-4-fluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2776027.png)
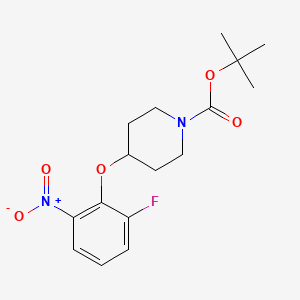


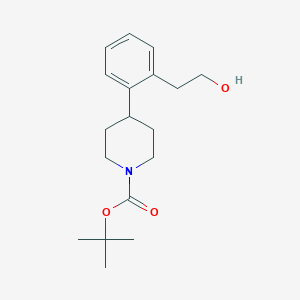
![6-chloro-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]pyridine-3-carboxamide](/img/structure/B2776034.png)

![methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate](/img/structure/B2776036.png)
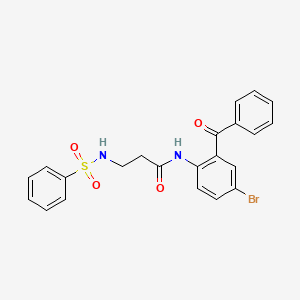
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4'-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B2776038.png)
